![molecular formula C6H11NO B2538120 4,5-Dimethylpyrrolidin-2-one CAS No. 86240-37-1](/img/structure/B2538120.png)
4,5-Dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrrole and pyridine derivatives has been reported. For instance, the synthesis of N-substituted tetramethylpyrroles and dimethylpyrroles from gamma-diketones is described, with dimethyl substitution found to accelerate cyclization and protein crosslinking processes . Another study reports the synthesis of amino-5H-chromeno[3,4-c]pyridin-5-one derivatives through the reaction of primary amines with a dimethylamino vinyl compound, highlighting a simple and environmentally friendly synthesis pathway . These methods could potentially be adapted for the synthesis of 4,5-Dimethylpyrrolidin-2-one.
Molecular Structure Analysis
The molecular structure and properties of similar compounds have been characterized using various spectroscopic techniques and quantum chemical calculations. For example, a combined experimental and theoretical study on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed insights into the molecular structure, spectroscopic properties, and intra- and intermolecular interactions . These findings could be relevant when considering the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity and chemical behavior of pyrrole derivatives have been explored. The formation of pyrrolyl derivatives in vivo and the autoxidation leading to covalent crosslinking of proteins have been demonstrated for gamma-diketones . Additionally, the antioxidant activity of thiazolopyridine derivatives has been evaluated, suggesting potential reactivity towards radical species . These studies provide a context for understanding the potential chemical reactions involving this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been investigated. For instance, the asymmetric synthesis of Trans-2,5-dimethylpyrrolidine provides insights into the chiral properties and potential enantiomeric purity that might be relevant for this compound . The crystal structure of a nifedipine analogue offers information on the solid-state conformation and rotameric forms of a dimethylpyridine derivative . These studies contribute to a broader understanding of the physical and chemical properties that this compound may exhibit.
Scientific Research Applications
Asymmetric Synthesis
4,5-Dimethylpyrrolidin-2-one has been used in asymmetric synthesis, particularly in the development of enantiomerically pure C2-symmetric pyrrolidines. A study demonstrated the synthesis of (2S,5S)-dimethylpyrrolidine with an enantiomeric excess of over 97% from 2,5-hexanediol, indicating its potential in chiral auxiliary applications (Zwaagstra, Meetsma, & Feringa, 1993).
Novel Pyrrolidine Derivatives Synthesis
Research has also focused on synthesizing novel pyrrolidine derivatives linked to 1,2,3-triazoles. These derivatives have shown significant in vitro anti-proliferative activities against human prostate cancer cells, demonstrating the compound's potential in cancer research (Ince et al., 2020).
Antioxidant Activity
Studies have explored the antioxidant properties of related compounds like 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one, indicating a potential area of research for this compound in understanding and developing antioxidants (Chaban et al., 2013).
Cytotoxicity and Antioxidant Activity
An investigation into 5-(2,4-dimethylbenzyl)pyrrolidin-2-one extracted from marine Streptomyces spp. revealed cytotoxic activity against certain cancer cell lines and significant antioxidant properties, which could guide future research into the biomedical applications of similar compounds (Saurav & Kannabiran, 2012).
One-Pot Synthesis Applications
The one-pot synthesis approach using this compound derivatives is significant in the field of organic chemistry for creating N-substituted trans-2,5-dimethylpyrrolidines. This method demonstrates the compound's utility in facilitating efficient and stereoselective syntheses (Barluenga, Nájera, & Yus, 1981).
Monoclonal Antibody Production
A study highlighted the use of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide to increase monoclonal antibody production in Chinese hamster ovary cell cultures. This discovery indicates the compound's potential in biotechnology and pharmaceutical manufacturing (Aki et al., 2021).
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
It is known that pyrrolidine alkaloids can interact with various biological targets and cause changes in cellular processes . For instance, some alkaloids have been identified to exert toxic effects on animal organs .
Biochemical Pathways
Pyrrolidine alkaloids are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, suggesting that they can cause significant changes at the molecular and cellular level .
Action Environment
It is known that the compound is stable at room temperature .
Safety and Hazards
The safety information for 4,5-Dimethylpyrrolidin-2-one includes hazard statements such as H301, H315, H319, H332, H335 . Precautionary statements include P232, P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P422, P501 .
properties
IUPAC Name |
4,5-dimethylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4-3-6(8)7-5(4)2/h4-5H,3H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLVRPKEOGBFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86240-37-1 |
Source
|
Record name | 4,5-dimethylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.